molecular formula C26H29N5O2 B2827022 N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide CAS No. 1226456-44-5

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide

Cat. No.: B2827022
CAS No.: 1226456-44-5
M. Wt: 443.551
InChI Key: YQCUWQCIFLQHDT-UHFFFAOYSA-N
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Description

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide (CAS 1226456-44-5) is a synthetic organic compound provided for research purposes. With a molecular formula of C26H29N5O2 and a molecular weight of 443.55 g/mol, this compound is characterized by a high purity of 95% or greater . Its structure integrates two pharmaceutically significant motifs: a 1,4-diazepane ring and an imidazole ring, linked through a benzamide core. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse interactions with enzymes and receptors, and is a key component in several clinically used anticancer agents and kinase inhibitors . The structural framework of this compound, featuring an N-phenylbenzamide core, is analogous to that found in certain tyrosine kinase inhibitors, suggesting potential utility in oncology research, particularly in the investigation of kinase signaling pathways . Furthermore, the 1,4-diazepane moiety is a common feature in compounds with various biological activities and can influence the physicochemical properties of a molecule, potentially optimizing its interaction with biological targets . Researchers may find this chemical valuable as a building block in medicinal chemistry, a candidate for high-throughput screening against novel biological targets, or a lead compound for further optimization in drug discovery campaigns. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c32-25(21-4-2-20(3-5-21)18-29-15-12-27-19-29)28-23-8-10-24(11-9-23)30-13-1-14-31(17-16-30)26(33)22-6-7-22/h2-5,8-12,15,19,22H,1,6-7,13-14,16-18H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCUWQCIFLQHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde.

    Diazepane Ring Formation: The diazepane ring is formed by reacting cyclopropanecarbonyl chloride with 1,4-diazepane in the presence of a base.

    Coupling Reactions: The final step involves coupling the imidazole and diazepane intermediates with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of benzamide.

    Substitution: Substituted imidazole and benzamide derivatives.

Scientific Research Applications

N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the diazepane and benzamide moieties can interact with receptors or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The trifluoromethyl group in 9b enhances lipophilicity and receptor binding affinity compared to the cyanophenyl group in 9a .
  • Biological Activity : Imidazole-containing benzamides () demonstrate antimicrobial and anticancer properties, suggesting that the imidazole-methyl group in the target compound may confer similar bioactivity.

Pharmacological and Physicochemical Properties

  • Receptor Binding : Compounds like 9b and 9a show affinity for dopamine D3 receptors, attributed to the 1,4-diazepane scaffold’s conformational flexibility . The target compound’s cyclopropanecarbonyl group may further stabilize receptor interactions.
  • Solubility : The imidazole moiety in the target compound could enhance aqueous solubility relative to thiophene-containing analogs like 9b .

Spectral and Analytical Characterization

  • 1H NMR : Diazepane protons in analogs 9a–9c resonate at δ 2.5–3.5 ppm, while imidazole protons appear as singlets near δ 7.5–8.0 ppm .
  • Mass Spectrometry : Molecular ions ([M+H]+) for similar compounds range from 500–600 m/z, consistent with the target compound’s expected molecular weight .

Q & A

Q. What are the standard synthetic routes and optimization strategies for synthesizing N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the diazepane-cyclopropanecarbonyl moiety via nucleophilic acyl substitution, using cyclopropanecarbonyl chloride and 1,4-diazepane under reflux in DMF .
  • Step 2 : Coupling of the diazepane intermediate to a 4-aminophenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring Pd-based catalysts and controlled temperatures (80–120°C) .
  • Step 3 : Functionalization of the benzamide core with the imidazole-methyl group using Mitsunobu or alkylation reactions, often with 1H-imidazole and dibromoethane in THF .
    Optimization : Reaction yields are improved by adjusting solvent polarity (e.g., DMF for solubility) and using scavengers like molecular sieves to remove byproducts .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds .
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR verify cyclopropane ring protons (δ 0.5–1.5 ppm) and imidazole C-H signals (δ 7.5–8.5 ppm) .
    • Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion peak matching the exact mass (e.g., [M+H]+^+ at m/z 500.2452) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity against specific molecular targets (e.g., kinases or GPCRs)?

  • Target Selection : Prioritize targets based on structural motifs (e.g., diazepane for protease inhibition, imidazole for metal-binding enzymes) .
  • Assay Design :
    • Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™) .
    • GPCR Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) in HEK293 cells expressing recombinant receptors .
  • Controls : Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) .

Q. How should contradictory data in solubility or bioactivity profiles be resolved?

  • Solubility Conflicts :
    • Test solubility in multiple solvents (DMSO, PBS, ethanol) and use dynamic light scattering (DLS) to detect aggregation .
    • Modify formulation with cyclodextrins or lipid-based carriers for improved aqueous stability .
  • Bioactivity Variability :
    • Replicate assays across independent labs to rule out technical artifacts.
    • Perform SAR studies on analogs (e.g., replacing cyclopropane with cyclohexane) to isolate pharmacophoric contributions .

Q. What computational and experimental methods are recommended for structure-activity relationship (SAR) studies?

  • In Silico Tools :
    • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses against targets like CYP450 or EGFR .
    • QM/MM Simulations : Analyze cyclopropane ring strain and its impact on binding energetics .
  • Experimental SAR :
    • Synthesize derivatives with modified imidazole substituents (e.g., 2-methylimidazole) and compare IC50_{50} values .
    • Use 19^{19}F-NMR to track conformational changes in fluorine-tagged analogs .

Methodological Challenges & Solutions

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Storage Conditions : Lyophilize and store under argon at -80°C to prevent hydrolysis of the cyclopropanecarbonyl group .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .

Q. How can researchers optimize synthetic yields for low-abundance intermediates?

  • Catalyst Screening : Test Pd2_2(dba)3_3/Xantphos for Buchwald-Hartwig steps to reduce side reactions .
  • Flow Chemistry : Use continuous-flow reactors for exothermic reactions (e.g., diazepane acylation) to improve heat dissipation and scalability .

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